molecular formula C18H15F2N3O3S2 B2936059 N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 896675-63-1

N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2936059
CAS No.: 896675-63-1
M. Wt: 423.45
InChI Key: UNHCCYJRXCTQFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as DFBT, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFBT is a small molecule inhibitor that targets the protein kinase CK2, which plays a crucial role in various cellular processes, including cell growth, proliferation, and survival. In

Mechanism of Action

N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide exerts its biological effects by inhibiting the activity of CK2, a serine/threonine kinase that regulates various cellular processes. CK2 is overexpressed in many cancers and has been implicated in the development and progression of the disease. This compound binds to the ATP-binding site of CK2, preventing the transfer of phosphate groups to downstream targets, thereby inhibiting its activity. This leads to the inhibition of cell growth, proliferation, and survival, ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits the activity of CK2, leading to the inhibition of cell growth, proliferation, and survival. Additionally, this compound has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has shown promising results in the treatment of neurodegenerative diseases by reducing the accumulation of misfolded proteins.

Advantages and Limitations for Lab Experiments

N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized with high yields and purity, making it suitable for use in biochemical and cellular assays. Additionally, this compound has been shown to have high selectivity for CK2, making it a valuable tool for studying the biological functions of CK2. However, this compound also has some limitations. Its efficacy and specificity may vary depending on the cell type and experimental conditions. Moreover, this compound may have off-target effects, which may affect the interpretation of experimental results.

Future Directions

N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has shown promising results in preclinical studies, and further research is needed to evaluate its efficacy and safety in clinical trials. Additionally, future studies should explore the potential of this compound in combination with other therapies, such as chemotherapy and immunotherapy. Moreover, the development of more potent and selective CK2 inhibitors may provide new opportunities for the treatment of cancer and other diseases. Finally, more research is needed to understand the molecular mechanisms underlying the biological effects of this compound, which may lead to the identification of new therapeutic targets.

Synthesis Methods

The synthesis of N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves a multi-step process that starts with the reaction of 4,6-difluorobenzo[d]thiazole with 4-aminobenzenesulfonyl chloride to produce 4,6-difluorobenzo[d]thiazol-2-amine. The resulting compound is then reacted with pyrrolidine and subsequently with p-toluenesulfonyl chloride to yield this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The inhibition of CK2 by this compound has been shown to induce apoptosis and reduce cell proliferation in cancer cells. Additionally, this compound has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, by reducing the accumulation of misfolded proteins.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O3S2/c19-12-9-14(20)16-15(10-12)27-18(21-16)22-17(24)11-3-5-13(6-4-11)28(25,26)23-7-1-2-8-23/h3-6,9-10H,1-2,7-8H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHCCYJRXCTQFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.